2-bromo-1-methylcyclopropane-1-carbohydrazide
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Overview
Description
2-Bromo-1-methylcyclopropane-1-carbohydrazide is a chemical compound with the molecular formula C5H9BrN2O and a molecular weight of 193.04 g/mol . This compound is known for its unique structure, which includes a bromine atom attached to a cyclopropane ring, making it a valuable asset for advanced research and synthesis projects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-methylcyclopropane-1-carbohydrazide typically involves the reaction of 2-bromo-1-methylcyclopropane with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient mixing techniques to ensure uniformity and high yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methylcyclopropane-1-carbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Formation of substituted cyclopropane derivatives.
Oxidation Reactions: Formation of oxides or other oxidation products.
Reduction Reactions: Formation of hydrazine derivatives.
Scientific Research Applications
2-Bromo-1-methylcyclopropane-1-carbohydrazide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-bromo-1-methylcyclopropane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The bromine atom and the hydrazide group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-methylcyclopropane-1-carbohydrazide
- 2-Fluoro-1-methylcyclopropane-1-carbohydrazide
- 2-Iodo-1-methylcyclopropane-1-carbohydrazide
Uniqueness
2-Bromo-1-methylcyclopropane-1-carbohydrazide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that other halogenated derivatives may not fulfill .
Properties
IUPAC Name |
2-bromo-1-methylcyclopropane-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrN2O/c1-5(2-3(5)6)4(9)8-7/h3H,2,7H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPIXGGUBDLYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1Br)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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